N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide
CAS No.: 1396859-31-6
Cat. No.: VC7535346
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396859-31-6 |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.347 |
| IUPAC Name | N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-21-14-4-2-3-11(7-14)8-15(19)17-12-9-16(20)18(10-12)13-5-6-13/h2-4,7,12-13H,5-6,8-10H2,1H3,(H,17,19) |
| Standard InChI Key | ORSKAGBVKHNNRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC(=O)NC2CC(=O)N(C2)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 5-oxopyrrolidin-3-yl ring, a lactam scaffold common in neuroactive and antitumor agents .
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A cyclopropyl group attached to the pyrrolidinone nitrogen, introducing steric and electronic modulation .
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A 2-(3-methoxyphenyl)acetamide side chain, providing aromaticity and potential receptor-binding interactions.
The IUPAC name, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide, reflects this arrangement.
Molecular Formula and Weight
Calculations based on structural analogs yield:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely lipophilic |
The 3-methoxyphenyl group enhances hydrophobicity, potentially influencing blood-brain barrier permeability .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis is documented, analogous compounds suggest a multi-step approach:
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Pyrrolidinone Formation: Cyclocondensation of γ-aminobutyric acid derivatives to form the 5-oxopyrrolidin-3-yl core .
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N-Alkylation: Introduction of the cyclopropyl group via nucleophilic substitution or reductive amination .
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Acetamide Coupling: Reaction of 2-(3-methoxyphenyl)acetic acid chloride with the pyrrolidinone amine under Schotten-Baumann conditions.
Analytical Characterization
Hypothetical spectral data, inferred from similar acetamides , would include:
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¹H NMR: Signals for the cyclopropyl (δ 0.5–1.2 ppm), pyrrolidinone carbonyl (δ 2.8–3.5 ppm), and 3-methoxyphenyl (δ 3.8 ppm for OCH₃; δ 6.7–7.3 ppm for aromatic protons).
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MS (ESI+): Major peak at m/z 305.1 [M+H]⁺.
Applications and Research Directions
Oncology
Preclinical studies on structurally related compounds suggest utility in breast and lung cancers . Combination therapies with DNA-damaging agents warrant investigation.
Neurology
Potential applications in Alzheimer’s disease and age-related cognitive decline mirror coluracetam’s mechanisms . Behavioral assays in murine models are needed to validate efficacy.
Drug Design
The compound’s modular structure allows for derivatization:
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Replacing the methoxy group with halogens to tune electronic properties.
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Introducing polar substituents to improve aqueous solubility.
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